molecular formula C25H18N2O4 B11549896 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11549896
M. Wt: 410.4 g/mol
InChI Key: BETKKUGGUGQVJY-WGOQTCKBSA-N
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Description

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features both aromatic and hydrazone functional groups

Preparation Methods

The synthesis of 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and aromatic carboxylates. Compared to these compounds, 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Some similar compounds include:

  • Benzaldehyde hydrazone
  • Naphthalene-1-carboxylic acid derivatives
  • Other aromatic hydrazones

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O4/c28-20-8-3-7-19(15-20)24(29)27-26-16-17-11-13-21(14-12-17)31-25(30)23-10-4-6-18-5-1-2-9-22(18)23/h1-16,28H,(H,27,29)/b26-16+

InChI Key

BETKKUGGUGQVJY-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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